molecular formula C27H34O14 B15240548 Gnetifolin K

Gnetifolin K

Cat. No.: B15240548
M. Wt: 582.5 g/mol
InChI Key: SKQIOEZYEYGYEH-KFPNGALKSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Gnetifolin K, like other stilbenes, undergoes various chemical reactions. These include:

    Oxidation: this compound can be oxidized to form quinones and other oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms.

    Substitution: Substitution reactions, particularly involving the hydroxyl groups, can lead to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Gnetifolin K involves its interaction with molecular targets and pathways related to oxidative stress and DNA damage. The compound’s neuroprotective activity is attributed to its ability to scavenge free radicals and reduce oxidative stress, thereby protecting neurons from damage . The specific molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Gnetifolin K is unique among stilbenes due to its specific structure and glycosylation pattern. Similar compounds include:

Properties

Molecular Formula

C27H34O14

Molecular Weight

582.5 g/mol

IUPAC Name

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[4-[(E)-2-[3-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]ethenyl]-2-methoxyphenoxy]oxane-3,4,5-triol

InChI

InChI=1S/C27H34O14/c1-37-17-8-12(4-5-16(17)39-27-25(36)23(34)21(32)19(11-29)41-27)2-3-13-6-14(30)9-15(7-13)38-26-24(35)22(33)20(31)18(10-28)40-26/h2-9,18-36H,10-11H2,1H3/b3-2+/t18-,19-,20-,21-,22+,23+,24-,25-,26-,27-/m1/s1

InChI Key

SKQIOEZYEYGYEH-KFPNGALKSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C2=CC(=CC(=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)C=CC2=CC(=CC(=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O

Origin of Product

United States

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